molecular formula C9H15N3O2 B1444030 N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255856-50-8

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B1444030
CAS RN: 1255856-50-8
M. Wt: 197.23 g/mol
InChI Key: HJMBRFAFAZBECD-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide” is a compound with the CAS number 1255856-50-8 . It has a molecular formula of C9H15N3O2 and a molecular weight of 197.24 .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide” consists of a cyclopropyl group attached to a piperazine ring via an amide linkage . The piperazine ring carries an additional acetyl group .

Scientific Research Applications

Dual Cytokine Regulation

A study by Fukuda et al. (2000) explored a pyrimidylpiperazine derivative closely related to N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide. This compound demonstrated dual cytokine regulation, significantly inhibiting tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 production. This property suggests potential therapeutic applications in treating septic shock, rheumatoid arthritis, and Crohn's disease Fukuda et al., 2000.

Chemical Synthesis Applications

Research by Viso et al. (2006) and Shikhaliev et al. (2008) focused on chemical synthesis processes involving compounds related to N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide. They demonstrated the synthesis of fused oxopiperazino-β-lactams and various hexahydropyrazine derivatives, respectively, which are significant in medicinal chemistry for drug design and development Viso et al., 2006; Shikhaliev et al., 2008.

Biological Evaluation in Medicinal Chemistry

Kitamura et al. (2001) and Chen et al. (2011) studied derivatives of 2-oxopiperazine, akin to N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide, evaluating their biological properties. These studies focused on their effects on platelet aggregation and as bradykinin B1 receptor antagonists, highlighting their potential in treating thrombotic diseases and pain/inflammation Kitamura et al., 2001; Chen et al., 2011.

Conformational Studies

The study by Miyake et al. (1996) explored the conformation of cyclic peptides containing 2-oxopiperazine structures. This research is crucial in understanding the molecular behavior of such compounds, which is vital for drug design Miyake et al., 1996.

properties

IUPAC Name

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-8(12-6-1-2-6)5-7-9(14)11-4-3-10-7/h6-7,10H,1-5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBRFAFAZBECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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